molecular formula C5H7N5O3 B2663115 1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide CAS No. 482573-92-2

1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide

Cat. No.: B2663115
CAS No.: 482573-92-2
M. Wt: 185.143
InChI Key: DXZSKHLSMJHAAG-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-1H-pyrazole-5-carbohydrazide (CAS 376618-71-2) is a nitrogen-rich heterocyclic compound serving as a versatile precursor in medicinal and energetic materials research . Its molecular formula is C5H7N5O3, with a molecular weight of 185.14 g/mol . The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery due to its wide range of biological activities . The strategic substitution with a nitro group at the 4-position and a carbohydrazide functional group at the 5-position makes this compound a valuable building block for synthesizing diverse heterocyclic libraries, including 1,3,4-oxadiazoles and triazoles, which are structures of high interest in developing new pharmaceuticals and high-energy-density materials (HEDMs) . Researchers leverage this compound as a key intermediate to develop substances with potential anti-microbial, anti-inflammatory, anti-cancer, and anti-tubercular properties . In materials science, its high nitrogen content and structural features contribute to the design of advanced energetic frameworks with optimized stability and performance . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or consumer use. Researchers should consult the Safety Data Sheet (SDS) prior to handling. This compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-methyl-4-nitropyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O3/c1-9-4(5(11)8-6)3(2-7-9)10(12)13/h2H,6H2,1H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZSKHLSMJHAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide typically involves the cyclocondensation of hydrazine with carbonyl compounds. One common method includes the reaction of 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Chemical Reactions Analysis

1-Methyl-4-nitro-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various aldehydes or ketones. Major products formed from these reactions include amino derivatives, substituted pyrazoles, and Schiff bases .

Scientific Research Applications

Biological Activities

The biological activities of 1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide are primarily attributed to its pyrazole structure, which is known for various pharmacological properties.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, this compound has been shown to induce apoptosis in lung cancer cell lines such as A549. This suggests its potential as a therapeutic agent in cancer treatment .

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against a range of pathogens. Research indicates that pyrazole derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Study Focus Findings
Study 1Anticancer ActivityInduced apoptosis in A549 lung cancer cells with significant IC50 values .
Study 2Antimicrobial ActivityExhibited potent activity against Staphylococcus aureus with MIC values lower than standard antibiotics .
Study 3Anti-inflammatory EffectsDemonstrated reduction in inflammatory markers in vitro, suggesting potential for treating inflammatory diseases .

Pharmacological Insights

The pharmacological profile of this compound is promising, particularly due to its multi-target action. Its ability to modulate various biological pathways makes it a versatile candidate for drug development. Notably, it has been linked to:

  • Anti-inflammatory effects : Reducing inflammation markers in cell cultures.
  • Antioxidant properties : Protecting cells from oxidative stress.

Mechanism of Action

The mechanism of action of 1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

1-Methyl-4-nitro-1H-pyrazole-5-carbohydrazide can be compared with other pyrazole derivatives such as:

Biological Activity

1-Methyl-4-nitro-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H8N4O3, with a molecular weight of approximately 172.16 g/mol. The compound features a pyrazole ring substituted with a methyl group and a nitro group, alongside a carbohydrazide moiety.

Biological Activities

This compound has been investigated for various biological activities, including:

  • Anticancer Activity : Studies have shown that pyrazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the micromolar range against MCF7 (breast cancer) and A549 (lung cancer) cell lines .
  • Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects. Research indicates that these compounds can inhibit pathways associated with inflammation, potentially providing therapeutic benefits in inflammatory diseases .
  • Antimicrobial Activity : The compound has shown promise in antimicrobial assays, particularly against Gram-positive and Gram-negative bacteria. The presence of the nitro group is crucial for its antimicrobial efficacy .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 1-methyl-4-nitro-1H-pyrazole with hydrazine derivatives under acidic conditions to yield the final product.

Table 1: Biological Activity Overview

Activity TypeTarget Cell LinesIC50 (µM)Reference
AnticancerMCF73.79
A54926
Anti-inflammatoryVariousNot specified
AntimicrobialE. coli40
S. aureus30

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of pyrazole derivatives, this compound was tested against several cancer cell lines. The results indicated significant growth inhibition, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of pyrazole derivatives is critical for their therapeutic application. While specific data on this compound's pharmacokinetics is limited, similar compounds have shown varied absorption and metabolism rates, which are essential for determining their efficacy and safety in clinical settings .

Q & A

Q. What are the optimal synthetic routes for 1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation and hydrazide formation. For example:

  • Step 1: Prepare the pyrazole core via cyclocondensation of substituted hydrazines with carbonyl-containing precursors (e.g., ethyl acetoacetate) under reflux in ethanol .
  • Step 2: Introduce the nitro group via nitration or direct substitution. Nitration conditions (e.g., HNO₃/H₂SO₄) must be controlled to avoid over-nitration or ring degradation .
  • Step 3: Convert the ester to carbohydrazide by reacting with hydrazine hydrate under basic conditions (e.g., NaOH/EtOH, reflux for 6–8 hours) .
    Key Variables:
  • Temperature: Higher temperatures (reflux) improve reaction rates but may reduce selectivity.
  • Solvent: Ethanol or DMF enhances solubility of intermediates.
  • Yield Optimization: Purification via recrystallization (ethanol/water) improves purity (70–85% yields reported) .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
CyclocondensationEthyl acetoacetate, phenylhydrazine, EtOH, reflux75–80
NitrationHNO₃ (d 1.52), H₂SO₄, 0–5°C60–70
Hydrazide FormationHydrazine hydrate, NaOH, EtOH, reflux70–85

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological activity of this compound derivatives?

Methodological Answer:

  • DFT Calculations: Use Gaussian or similar software to model electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Docking: Employ AutoDock Vina to assess binding affinities with target enzymes (e.g., VEGFR2, MMP9). For example, nitro groups enhance hydrogen bonding with catalytic residues in MMP9 .
    Case Study:
    A derivative showed IC₅₀ = 2.3 µM against VEGFR2 in silico, correlating with experimental IC₅₀ = 2.8 µM .

Q. How to resolve contradictions in biological activity data across studies (e.g., anticonvulsant vs. anticancer effects)?

Methodological Answer:

  • Experimental Design: Standardize assays (e.g., MES vs. PTZ models for anticonvulsant activity) .
  • Structure-Activity Analysis: Compare substituent effects. For example:
    • Nitro Group: Enhances anticonvulsant activity (MES model: ED₅₀ = 45 mg/kg) but reduces solubility, affecting bioavailability .
    • Carbohydrazide Linker: Improves chelation with metal ions in enzyme active sites (e.g., Zn²⁺ in MMP9) .
      Data Reconciliation Tool:
      Use multivariate regression to isolate variables (e.g., logP, steric bulk) influencing bioactivity discrepancies.

Mechanistic and Analytical Questions

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks using DEPT-135 and HSQC (e.g., pyrazole C3-H at δ 8.2 ppm; carbohydrazide NH at δ 10.1 ppm) .
  • IR Spectroscopy: Confirm hydrazide C=O stretch at 1660–1680 cm⁻¹ and nitro group at 1520 cm⁻¹ .
  • X-ray Crystallography: Resolve tautomerism (e.g., 1H-pyrazole vs. 2H-pyrazole forms) using Bruker D8 Venture .

Q. Table 2: Key Spectroscopic Data

TechniqueKey SignalsInterpretation
¹H NMRδ 2.5 (s, 3H, CH₃), δ 8.2 (s, 1H, pyrazole-H)Methyl and aromatic protons
IR1665 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂)Hydrazide and nitro groups
XRDDihedral angle: 12.3° between pyrazole and carbohydrazidePlanarity for bioactivity

Biological Evaluation Strategies

Q. How to design in vitro assays for evaluating antitumor activity of this compound analogs?

Methodological Answer:

  • Cell Lines: Use MCF-7 (breast) and A549 (lung) cancer cells with cisplatin as a positive control.
  • Assay Protocol:
    • MTT Assay: Incubate compounds (1–100 µM) for 48 hours; measure IC₅₀ using absorbance at 570 nm .
    • Apoptosis Markers: Quantify caspase-3/7 activation via fluorometric kits.
      Recent Findings:
      A derivative with a 4-chlorophenyl substituent showed IC₅₀ = 18.7 µM against MCF-7, linked to ROS generation .

Computational and Industrial Translation

Q. How can reaction path search methods accelerate the development of novel derivatives?

Methodological Answer:

  • Quantum Chemical Calculations: Use Gaussian 16 to map transition states (e.g., for nitro reduction pathways) .
  • Machine Learning: Train models on existing kinetic data to predict optimal conditions (e.g., solvent, catalyst) for new reactions .
    Case Study:
    ICReDD reduced reaction optimization time by 60% for a pyrazole-carbohydrazide derivative using automated workflow integration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.